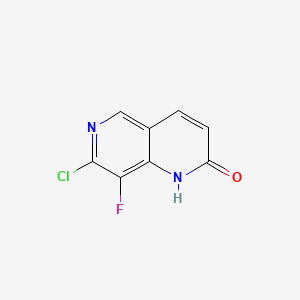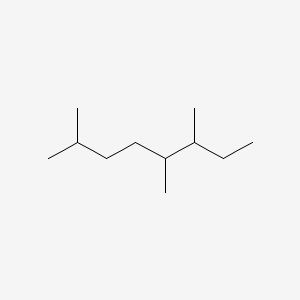
2,5,6-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trimethyloctane is an organic compound with the molecular formula C11H24 It is a branched alkane, characterized by the presence of three methyl groups attached to the octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethyloctane typically involves the alkylation of octane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of octane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Catalytic Hydrogenation: Starting from unsaturated precursors, catalytic hydrogenation can be used to add hydrogen atoms and form the desired alkane structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specifics of these methods are often proprietary and tailored to the needs of the producing company.
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trimethyloctane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing hydrogen atoms.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,5,6-Trimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a hydrophobic molecule in membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethyloctane is primarily related to its hydrophobic properties. It can interact with hydrophobic regions of biological membranes, potentially affecting membrane fluidity and permeability. The molecular targets and pathways involved are still under investigation, but its interactions with lipid bilayers are of particular interest.
Comparison with Similar Compounds
- 2,2,6-Trimethyloctane
- 2,4,6-Trimethyloctane
- 3-Ethyl-2,4,5-Trimethylhexane
Comparison: 2,5,6-Trimethyloctane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivities, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
62016-14-2 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,5,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(4)11(5)8-7-9(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
VHBZECSWMWWTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


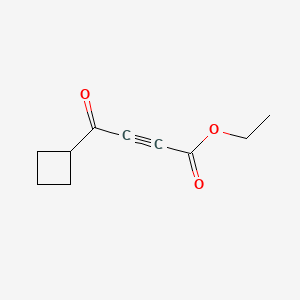
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)
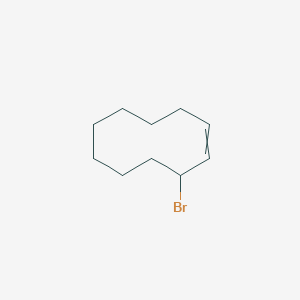


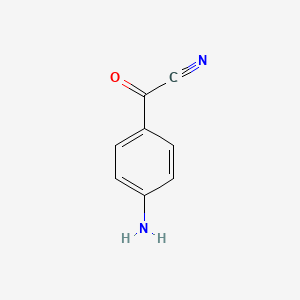
![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
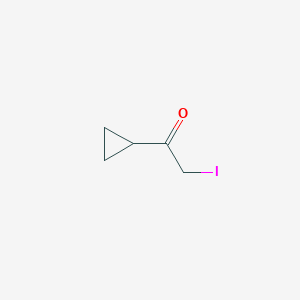
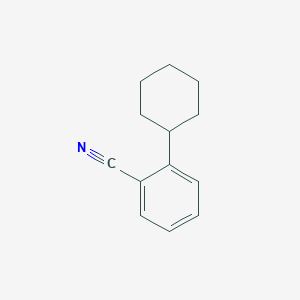
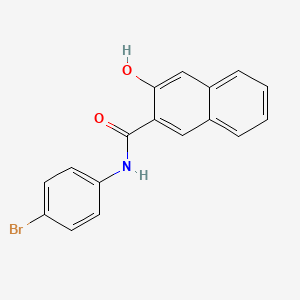
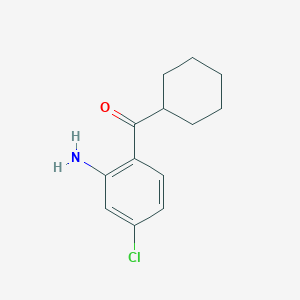
![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
